molecular formula C17H23N3O2 B515454 N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide

N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide

Cat. No. B515454
M. Wt: 301.4g/mol
InChI Key: BKMIDWLXVPBRTF-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-{3-[(1Z)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}cyclopropanecarboxamide

Molecular Formula

C17H23N3O2

Molecular Weight

301.4g/mol

IUPAC Name

N-[3-[(Z)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3O2/c1-3-4-8-16(21)20-19-12(2)14-6-5-7-15(11-14)18-17(22)13-9-10-13/h5-7,11,13H,3-4,8-10H2,1-2H3,(H,18,22)(H,20,21)/b19-12-

InChI Key

BKMIDWLXVPBRTF-UNOMPAQXSA-N

Isomeric SMILES

CCCCC(=O)N/N=C(/C)\C1=CC(=CC=C1)NC(=O)C2CC2

SMILES

CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2

Canonical SMILES

CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2CC2

Origin of Product

United States

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